![molecular formula C16H26N2O2S2 B2521988 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034522-32-0](/img/structure/B2521988.png)

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

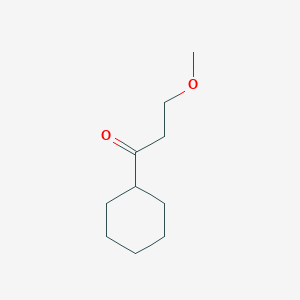

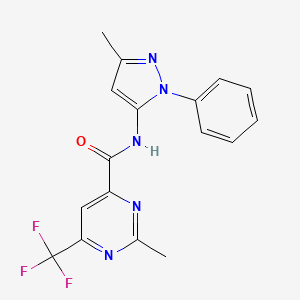

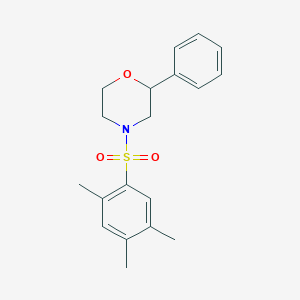

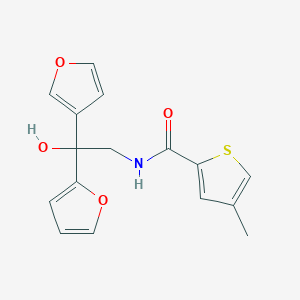

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound belonging to the phenylpyrazoles class. It consists of a pyrazole ring bound to a phenyl group. This compound targets the protein serine/threonine-protein kinase B-raf .

Molecular Structure Analysis

The molecular formula of 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is C16H26N2O2S2 , with an average mass of 342.520 Da . The compound’s structure includes a piperidine ring and a tetrahydrothienopyridine moiety .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. The compound , with its unique tetrahydrothienopyridine scaffold, offers opportunities for designing novel drugs. Researchers explore its potential as a scaffold for kinase inhibitors, antiviral agents, and other therapeutic compounds .

Dual Inhibitors for ALK and ROS1 Kinases

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including our compound, were designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases are implicated in cancer progression, and our compound shows promise in inhibiting their activity .

Antiviral Activity

Isatin-based imidazole derivatives, structurally related to our compound, have demonstrated significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These findings highlight the potential of piperidine-containing molecules in combating viral infections .

Biological Evaluation

Researchers have explored the biological activity of synthetic and natural piperidines. Our compound’s piperidine moiety may contribute to its pharmacological effects. Investigating its interactions with biological targets and cellular pathways is essential for understanding its therapeutic potential .

Multicomponent Reactions and Synthesis

Efficient methods for synthesizing substituted piperidines are crucial. Researchers have investigated multicomponent reactions, cyclization, annulation, and amination strategies to access diverse piperidine derivatives. Our compound’s unique structure could serve as a valuable substrate in such synthetic approaches .

Chemical Biology and Beyond

Beyond medicinal chemistry, piperidine-containing compounds find applications in chemical biology, including protein–ligand interactions, enzyme inhibition, and cellular signaling. Our compound’s specific substitution pattern and heterocyclic framework make it an intriguing candidate for further exploration .

Wirkmechanismus

Target of Action

Compounds containing a piperidine nucleus are known to target a variety of proteins and enzymes, playing significant roles in various biological processes .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways, leading to various downstream effects .

Pharmacokinetics

The compound’s density is reported to be 10±01 g/cm3 .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Eigenschaften

IUPAC Name |

5-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S2/c1-13(2)12-22(19,20)18-8-3-15(4-9-18)17-7-5-16-14(11-17)6-10-21-16/h6,10,13,15H,3-5,7-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGXSROMXZYYQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CCC(CC1)N2CCC3=C(C2)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)

![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)

![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)